N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide
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Overview
Description
N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a cyclopentanecarboxamide moiety linked to a 1,3,4-oxadiazole ring, which is further substituted with a 2,4-difluorophenyl group. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the cyclopentanecarboxamide group. One common method involves the cyclization of a hydrazide intermediate with a carboxylic acid derivative under acidic or basic conditions. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of advanced purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Medicine: Research has indicated potential therapeutic uses, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The presence of the 1,3,4-oxadiazole ring and the difluorophenyl group allows the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the modulation of signaling pathways or the inhibition of specific cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but differs in the rest of its structure.
2,4-Difluorophenyl isocyanate: Another compound with the difluorophenyl group, used in different chemical applications.
Uniqueness
N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide is unique due to the combination of the cyclopentanecarboxamide moiety and the 1,3,4-oxadiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. The presence of the difluorophenyl group further enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O2/c15-9-5-6-10(11(16)7-9)13-18-19-14(21-13)17-12(20)8-3-1-2-4-8/h5-8H,1-4H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHSKFMDJQFZNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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